molecular formula C9H10F3N B1382442 2,4,6-Trimethyl-3-(trifluoromethyl)pyridine CAS No. 1803603-36-2

2,4,6-Trimethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1382442
CAS No.: 1803603-36-2
M. Wt: 189.18 g/mol
InChI Key: BEXRTTXWMKZWID-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Reactions

  • Photolysis and Isomerization Studies : A study by Kobayashi et al. (1976) explored the photolysis of 2,4,6-trimethyl-3,5-bis(trifluoromethyl) pyridine, leading to the formation of a stable derivative of 1,4-bonded Dewar pyridine. This compound underwent isomerization through thermolysis or catalysis by metal ions, resulting in the formation of complex metal ion structures, including those with palladium and platinum (Kobayashi et al., 1976).

Chemical Transformations

  • Conversion to Trifluoromethyl-substituted Pyridines : Research by Cottet and Schlosser (2002) demonstrated the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines using a (trifluoromethyl)copper generated in situ (Cottet & Schlosser, 2002).
  • Selective Metalation and Functionalization : Schlosser and Marull (2003) discovered that 2-(trifluoromethyl)pyridine could be selectively metalated and functionally modified at various positions, depending on the reagent used. This study highlighted the versatile reactivity of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).

Applications in Supramolecular Chemistry

  • Role in Supramolecular Chemistry : An investigation by Maleki (2015) into the synthesis of 2,4,6-triarylpyridines revealed their importance due to their biological and pharmaceutical properties, as well as their use in supramolecular chemistry owing to their π-stacking ability (Maleki, 2015).

Optical and Spectroscopic Studies

  • Optical Kerr Effect Spectroscopy : Zhong and Fourkas (2008) conducted a temperature-dependent optical Kerr effect study on 2,4,6-trimethylpyridine, among other compounds, to assess the influence of molecular shape and electrostatic forces in aromatic liquids (Zhong & Fourkas, 2008).

Catalytic Applications

  • Organoborane Catalyzed Hydroboration : A study by Fan et al. (2015) showed that a bulky organoborane could efficiently catalyze the 1,4-hydroboration of pyridines, indicating potential catalytic applications for substituted pyridines in organic synthesis (Fan et al., 2015).

Ligand Synthesis and Coordination Chemistry

  • Ligand Synthesis Using Pyridines : Schubert and Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine for Stille-type coupling, demonstrating the utility of pyridine derivatives in ligand synthesis and coordination chemistry (Schubert & Eschbaumer, 1999).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for a similar compound, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Properties

IUPAC Name

2,4,6-trimethyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5-4-6(2)13-7(3)8(5)9(10,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXRTTXWMKZWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 2
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 3
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 4
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 5
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Reactant of Route 6
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine

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